Cas no 2229421-37-6 (methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine)

methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine structure
2229421-37-6 structure
商品名:methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine
CAS番号:2229421-37-6
MF:C11H17NS
メガワット:195.32438158989
CID:6225106
PubChem ID:165609718

methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine 化学的及び物理的性質

名前と識別子

    • methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine
    • EN300-1756852
    • 2229421-37-6
    • methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
    • インチ: 1S/C11H17NS/c1-11(2,12-3)9-7-5-6-8-10(9)13-4/h5-8,12H,1-4H3
    • InChIKey: QIXWBTLDJPEQKL-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C=CC=CC=1C(C)(C)NC

計算された属性

  • せいみつぶんしりょう: 195.10817072g/mol
  • どういたいしつりょう: 195.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 37.3Ų

methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1756852-0.1g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
0.1g
$904.0 2023-09-20
Enamine
EN300-1756852-5.0g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
5g
$2981.0 2023-06-03
Enamine
EN300-1756852-1g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
1g
$1029.0 2023-09-20
Enamine
EN300-1756852-10g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
10g
$4421.0 2023-09-20
Enamine
EN300-1756852-5g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
5g
$2981.0 2023-09-20
Enamine
EN300-1756852-0.5g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
0.5g
$987.0 2023-09-20
Enamine
EN300-1756852-2.5g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
2.5g
$2014.0 2023-09-20
Enamine
EN300-1756852-0.25g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
0.25g
$946.0 2023-09-20
Enamine
EN300-1756852-10.0g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
10g
$4421.0 2023-06-03
Enamine
EN300-1756852-0.05g
methyl({2-[2-(methylsulfanyl)phenyl]propan-2-yl})amine
2229421-37-6
0.05g
$864.0 2023-09-20

methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amine 関連文献

methyl({2-2-(methylsulfanyl)phenylpropan-2-yl})amineに関する追加情報

Professional Introduction to Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine (CAS No. 2229421-37-6)

Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine, with the chemical identifier CAS No. 2229421-37-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of a methylsulfanyl group and a phenylpropan-2-yl moiety contributes to its unique chemical properties, making it a promising candidate for further investigation.

The structural composition of Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine encompasses several key functional groups that are pivotal in determining its reactivity and biological activity. The methylsulfanyl group, specifically, is known for its ability to influence the electronic distribution and steric environment of the molecule, which can be leveraged in designing molecules with specific pharmacological profiles. Additionally, the phenylpropan-2-yl chain introduces a hydrophobic region that can enhance membrane permeability, a crucial factor in drug absorption and distribution.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine has emerged as a compound of interest in this context. Its unique structural features suggest potential applications in the treatment of various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with biological targets at the molecular level makes it an attractive candidate for further exploration.

One of the most compelling aspects of Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine is its potential as a scaffold for drug design. The combination of the methylsulfanyl and phenylpropan-2-yl groups provides a versatile platform for modifications that can fine-tune its pharmacological properties. Researchers have been exploring various derivatives of this compound to enhance its binding affinity and selectivity towards specific biological targets. These efforts have led to the identification of several promising analogs with improved therapeutic potential.

The synthesis of Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of key intermediates such as 2-methylthiophenol and 2-bromopropane, which are then coupled to form the desired phenylpropan-2-ylamine backbone. Subsequent functionalization steps introduce the methylsulfanyl group, completing the molecular structure. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity of the final product.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with various biological targets, providing insights into its potential therapeutic effects. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds virtualy before conducting wet lab experiments. This synergy between computational and experimental methods has significantly enhanced the efficiency of drug discovery programs.

The pharmacological profile of Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine is still under active investigation, but preliminary studies suggest that it may exhibit properties relevant to several therapeutic areas. For instance, its structural features resemble those of known bioactive molecules that interact with neurotransmitter receptors and ion channels. This similarity suggests that Methyl({2-2-(Methylsulfanyl)phenylpropan-2-yl})amine could potentially modulate neuronal activity, making it a candidate for treating neurological disorders such as depression and epilepsy.

Furthermore, the compound's ability to influence inflammatory pathways has also been explored. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory mediators, Methyl({2-2-(Methylsulfanyl)phenylpropan}-\{...\}))1}3}4}5}6}7}8}9}
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